molecular formula C21H26N6O4S B10968067 N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10968067
M. Wt: 458.5 g/mol
InChI Key: PHWOVFBYTDNIOV-UHFFFAOYSA-N
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Description

N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzothieno pyrimidine core with a pyrazole carboxamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the pyrazole carboxamide group. Key steps include:

    Formation of the Benzothieno Pyrimidine Core: This involves cyclization reactions using appropriate starting materials such as thiophene derivatives and guanidine.

    Functionalization: Introduction of tert-butyl and methyl groups through alkylation reactions.

    Coupling with Pyrazole: The final step involves coupling the benzothieno pyrimidine intermediate with a pyrazole derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interactions with biological targets and its pharmacokinetic properties.

    Materials Science: The compound’s structural properties make it a candidate for use in advanced materials, such as organic semiconductors.

    Biological Research: It is used as a tool compound to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE shares structural similarities with other benzothieno pyrimidine derivatives and pyrazole carboxamides.
  • Benzothieno Pyrimidine Derivatives : These compounds have a similar core structure but may differ in their substituents and functional groups.
  • Pyrazole Carboxamides : These compounds feature the pyrazole carboxamide moiety but may have different core structures.

Uniqueness

The uniqueness of N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of the benzothieno pyrimidine core with the pyrazole carboxamide group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H26N6O4S

Molecular Weight

458.5 g/mol

IUPAC Name

N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-1-ethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C21H26N6O4S/c1-6-25-10-14(27(30)31)17(23-25)18(28)24-26-11(2)22-19-16(20(26)29)13-8-7-12(21(3,4)5)9-15(13)32-19/h10,12H,6-9H2,1-5H3,(H,24,28)

InChI Key

PHWOVFBYTDNIOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CC(CC4)C(C)(C)C)C)[N+](=O)[O-]

Origin of Product

United States

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